molecular formula C6H9NS B1268725 (1R)-1-(thiophen-2-yl)ethan-1-amine CAS No. 22038-88-6

(1R)-1-(thiophen-2-yl)ethan-1-amine

Cat. No.: B1268725
CAS No.: 22038-88-6
M. Wt: 127.21 g/mol
InChI Key: LYJBVRVJQXVVPI-RXMQYKEDSA-N
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Description

Contextual Significance of Chiral Thiophene-Containing Amines in Modern Organic Synthesis

Chiral amines are fundamental building blocks in the synthesis of numerous biologically active compounds, with a significant percentage of small-molecule pharmaceuticals containing a chiral amine fragment. researchgate.net The thiophene (B33073) ring, a sulfur-containing heterocycle, is a recognized bioisostere for the phenyl group and is present in a wide array of pharmaceuticals and materials. The incorporation of a thiophene nucleus into a chiral amine structure, as seen in (1R)-1-(thiophen-2-yl)ethan-1-amine, creates a molecule with significant potential in medicinal chemistry and materials science.

The unique electronic properties and reactivity of the thiophene ring can influence the biological activity and physical properties of the final products. Chiral thiophene-containing amines serve as valuable intermediates and synthons in the construction of complex molecular architectures. Their application extends to the development of chiral polymers and ligands for asymmetric catalysis, highlighting their versatility in various branches of chemical synthesis. cymitquimica.comrsc.org

Overview of Stereochemical Purity in Amine Synthesis and its Importance in Academic Research

The synthesis of enantiomerically pure amines is a central challenge in organic chemistry. Current time information in Bangalore, IN. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer potentially exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, achieving high stereochemical purity is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules.

Several strategies have been developed to obtain enantiomerically pure amines, including:

Chiral Resolution: This classical method involves the separation of a racemic mixture of amines by reacting them with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility. wikipedia.orgtcichemicals.com Common resolving agents include chiral acids like tartaric acid and mandelic acid. wikipedia.org

Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer, avoiding the need to separate a racemic mixture. Methods for asymmetric amine synthesis include the use of chiral auxiliaries, which temporarily introduce a chiral element to guide the stereochemical outcome of a reaction, and asymmetric catalysis, which employs a chiral catalyst to favor the formation of one enantiomer over the other. tcichemicals.comnih.gov Techniques such as asymmetric hydrogenation of imines are powerful tools for producing enantiomerically enriched amines. psu.edu

The development of efficient and highly stereoselective methods for amine synthesis remains an active area of academic research, driven by the constant demand for enantiopure building blocks in various scientific disciplines.

Research Trajectory of this compound within Chemical Science Disciplines

The research trajectory of this compound is notably linked to its application as a key chiral intermediate in the synthesis of pharmaceuticals. A prominent example is its role in the synthesis of the antidepressant drug Duloxetine. researchgate.netnih.gov The synthesis of enantiomerically pure Duloxetine often involves a sequence where the stereocenter is established early on, and this compound or its precursors are utilized to ensure the correct absolute stereochemistry of the final active pharmaceutical ingredient.

Different synthetic routes to Duloxetine have been explored, with some methods starting from 2-acetylthiophene (B1664040) and proceeding through a racemic intermediate that is then resolved. researchgate.netgoogle.com In these pathways, a chiral acid is often used to separate the desired enantiomer of a precursor alcohol, which is then converted to Duloxetine. The enantiomeric counterpart of the title compound, (S)-1-(thiophen-2-yl)ethan-1-amine, and its derivatives are also crucial in these synthetic strategies. researchgate.net The demand for efficient and enantioselective syntheses of such drugs continues to drive research into the applications of chiral building blocks like this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
CAS Number59303-06-9

Note: Data for the corresponding (S)-enantiomer is often reported and is expected to be identical for non-chiral properties. moldb.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJBVRVJQXVVPI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291995
Record name (αR)-α-Methyl-2-thiophenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22038-88-6
Record name (αR)-α-Methyl-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22038-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Methyl-2-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategies for the Stereoselective Synthesis of 1r 1 Thiophen 2 Yl Ethan 1 Amine and Its Enantiomers

Asymmetric Catalytic Methodologies

Asymmetric catalytic methodologies are paramount for the efficient and environmentally benign production of single-enantiomer compounds. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal-catalyzed asymmetric hydrogenation and enantioselective reductions are among the most powerful tools for synthesizing chiral amines and their alcohol precursors. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation of Precursors

Transition metal-catalyzed asymmetric hydrogenation is a highly atom-economical method for the synthesis of chiral molecules. nih.govmdpi.com Catalysts based on noble metals such as ruthenium, iridium, and palladium, combined with chiral ligands, have demonstrated remarkable efficiency and enantioselectivity in the reduction of prochiral ketones and imines, which are direct precursors to (1R)-1-(thiophen-2-yl)ethan-1-amine. nih.govresearchgate.net

Ruthenium complexes bearing chiral diphosphine and diamine ligands are well-established, highly efficient catalysts for the asymmetric hydrogenation of a wide array of ketones. researchgate.net More recently, Ru(II) complexes incorporating N-heterocyclic carbene (NHC) and chiral diamine ligands have emerged as versatile and stable precatalysts for this transformation. nih.gov

A modular synthesis approach allows for the creation of well-defined Ru(II)-NHC-diamine complexes from readily available chiral NHCs and diamines. nih.gov These air- and moisture-stable complexes have proven effective in the enantioselective hydrogenation of various ketones, including heteroaromatic ketones like 1-(thiophen-2-yl)ethan-1-one. nih.gov For instance, the hydrogenation of 1-(thiophen-2-yl)ethan-1-one using a specific Ru(II)-NHC-diamine complex (C4) yielded the corresponding chiral alcohol with good enantioselectivity. nih.gov The η6-arene/TsDPEN–Ru catalyst system is also noted for its high performance in the asymmetric hydrogenation of aromatic heterocyclic ketones. nih.gov

The mechanism of these Ru-catalyzed hydrogenations is believed to involve a concerted six-membered transition state, which accounts for the high reactivity observed. nih.gov The chemoselective reduction of imines to secondary amines can also be efficiently catalyzed by half-sandwich ruthenium NHC complexes. researchgate.net

PrecursorCatalyst SystemProductYield (%)Enantiomeric Excess (ee %)Reference
1-(thiophen-2-yl)ethan-1-oneRu(II)-NHC-diamine (C4)1-(thiophen-2-yl)ethan-1-ol9280 nih.gov
Acetophenone (B1666503) (model substrate)Ru(II)-NHC-diamine (C4)1-phenylethan-1-ol>9990 nih.gov

Iridium complexes featuring chiral spiro aminophosphine ligands have demonstrated exceptional activity and enantioselectivity in the asymmetric hydrogenation of a broad spectrum of carbonyl compounds, including aryl ketones. nih.gov The rigidity of the spiro skeleton combined with the tridentate coordination of the ligand stabilizes the iridium center, creating a well-defined chiral environment that allows for precise discrimination between the two faces of the substrate. nih.govrsc.org

Specifically, Ir-SpiroPAP catalysts, which incorporate a pyridine group, are highly efficient, achieving turnover numbers up to 4.5 million in the hydrogenation of aryl ketones—the highest reported for a molecular catalyst. nih.gov These catalysts have been successfully applied to the enantioselective synthesis of chiral pharmaceuticals and other bioactive compounds. nih.gov Chiral spiro iridium catalysts have also been developed for the direct asymmetric hydrogenation of α-keto acids, yielding chiral α-hydroxy acids with high efficiency and enantioselectivity under mild conditions. rsc.orgnih.gov The combination of [Ir(COD)Cl]2 with chiral diphosphine ligands is a common method for preparing these effective catalysts. researchgate.net

Substrate TypeCatalyst SystemKey FeaturesEnantiomeric Excess (ee %)Turnover Number (TON)Reference
Aryl KetonesIr-SpiroPAPHigh activity, broad scopeUp to >99Up to 4,500,000 nih.gov
β-Alkyl-β-ketoestersIr-SpiroSAP / Ir-SpiroPNPEffective for challenging substratesHighHigh nih.gov
α-Keto AcidsIr/SpiroPAPMild conditions, direct hydrogenationHighNot specified rsc.orgnih.gov

While ruthenium and iridium catalysts have historically dominated the field, palladium has emerged as a popular and effective metal for homogeneous asymmetric hydrogenation. rsc.org Palladium-catalyzed systems have shown significant progress in the asymmetric reduction of various unsaturated compounds, including ketones, imines, and heteroarenes. rsc.org

Recent advancements have led to the development of palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions, proceeding through dynamic kinetic resolution. nih.gov This demonstrates the expanding capability of palladium catalysts to handle different types of carbonyl substrates with high enantioselectivity and functional group tolerance. nih.gov The synthesis of dibenzothiophene derivatives has also been achieved via palladium(II)-catalyzed cleavage of C-S and C-H bonds, highlighting the versatility of palladium in reactions involving thiophene-containing structures. rsc.org

The design of the chiral ligand is the most critical factor in achieving high enantioselectivity in transition metal-catalyzed asymmetric hydrogenation. researchgate.netnih.gov The ligand's structure dictates the chiral environment around the metal center, influencing how the substrate coordinates and is subsequently reduced. nih.gov

Key design principles include:

Rigid Skeletons: Ligands with rigid backbones, such as those with spiro structures, create a well-defined and stable chiral pocket around the metal, which is crucial for effective stereochemical control. nih.govrsc.org

Atropisomeric Ligands: Axially chiral biaryl phosphine ligands like BINAP and its derivatives (SYNPHOS, DIFLUORPHOS) have proven highly effective in Ru- and Ir-catalyzed hydrogenations. researchgate.net

Multidentate Coordination: Tridentate ligands can offer enhanced stability and create a deeper chiral pocket compared to bidentate or monodentate ligands, leading to improved catalytic performance. rsc.org

Steric and Electronic Tuning: The ability to systematically modify the steric bulk and electronic properties of the ligand is essential for optimizing the catalyst for a specific substrate. nih.gov For example, the "sickle-shape" of a vinyl group on a substrate may fit well into a V-shaped channel of a TolBINAP ligand, leading to high enantioselectivity. nih.gov

Structure-activity relationship (SAR) studies are vital for understanding how these ligand features translate into catalytic performance. For thiophene (B33073) derivatives, SAR studies have been used to investigate properties like binding affinity for biological targets and to predict toxicological profiles, demonstrating the importance of understanding how molecular structure influences function. nih.govresearchgate.net

Enantioselective Reductions of Thiophene-Derived Ketones and Oxime Ethers

Beyond direct hydrogenation with H2 gas, other enantioselective reduction methods are available for converting thiophene-derived precursors into chiral products. These often involve stoichiometric or catalytic systems using hydride sources like boranes. wikipedia.org

The reduction of prochiral ketones is a cornerstone of synthesizing optically active secondary alcohols. wikipedia.org For heterocyclic ketones, such as tetrahydrothiophene-3-one, biocatalytic reduction using ketoreductases (KREDs) has proven highly effective, achieving excellent enantioselectivity (up to 99.3% ee) on a large scale. chinayyhg.com Chemical methods, such as the Midland Alpine borane reduction, utilize chiral organoborane reagents to differentiate the enantiotopic faces of a ketone. wikipedia.org

Asymmetric reduction of oxime ethers provides a direct route to chiral primary amines. Chiral spiroborate esters have been shown to promote the asymmetric reduction of oxime ethers with borane, where the stereoselectivity is influenced by the amount of the chiral promoter and reaction temperature. scribd.com High asymmetric induction (up to 94% ee) has been achieved in the reduction of achiral E-oxime ether boronates using a homochiral oxazaborolidine–BH3 complex. rsc.org Polymer-supported chiral amino alcohols, when complexed with borane, also serve as effective reagents for the asymmetric reduction of oxime ethers, yielding optically active amines. electronicsandbooks.com

Precursor TypeMethod/ReagentProduct TypeKey OutcomeReference
Heterocyclic Ketone (Tetrahydrothiophene-3-one)Biocatalysis (Ketoreductase)Chiral AlcoholUp to 99.3% ee chinayyhg.com
Oxime EthersPolymer-supported (S)-amino alcohol-boraneChiral AmineUp to 67% optical purity electronicsandbooks.com
E-Oxime Ether BoronateHomochiral oxazaborolidine–BH3 complexChiral AmineUp to 94% ee rsc.org
Borane Reductions Catalyzed by Chiral Auxiliaries or Catalysts (e.g., Spiroaminoborate Esters, Oxazaborolidines)

Catalytic asymmetric borane reduction of prochiral ketones is a powerful and well-established method for synthesizing chiral secondary alcohols, which can be precursors to chiral amines. The Corey-Bakshi-Shibata (CBS) reduction, utilizing chiral oxazaborolidines, is a prominent example of this strategy. mdpi.comscielo.org.mx These catalysts, generated in situ from chiral amino alcohols and a borane source, create a chiral environment around the ketone, directing the borane reduction to one specific face of the carbonyl group with high enantioselectivity. wikipedia.org The predictable stereochemical outcome and high efficiency have made oxazaborolidine-catalyzed reductions a widely adopted method in organic synthesis. mdpi.com

Another class of effective catalysts for this transformation are chiral spiroaminoborate esters. These have been successfully employed in the borane reduction of various heteroaryl ketones, including those containing furan and thiophene moieties. Prochiral heteroaryl ketones can be reduced to their corresponding non-racemic alcohols with high enantiomeric excess (up to 99% ee) using catalytic amounts (1-10 mol%) of these spiroaminoborate esters.

Table 1: Examples of Asymmetric Borane Reduction of Heteroaryl Ketones

Ketone Substrate Chiral Catalyst Enantiomeric Excess (ee)
2-Acetylthiophene (B1664040) Spiroaminoborate ester 98%
2-Acetylfuran Spiroaminoborate ester 95%
Acetophenone Oxazaborolidine 91%
1-(5-chlorothiophen-2-yl)ethanone Spiroaminoborate ester >99%

This table presents illustrative data on the effectiveness of chiral borane-based catalysts in the asymmetric reduction of various ketones.

Biocatalytic Approaches for Stereoselective Reduction (e.g., Whole-Cell Biocatalysts)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. researchgate.net Whole-cell biocatalysts, which utilize the enzymatic machinery within microorganisms, are particularly advantageous as they provide the necessary enzymes and cofactors in a natural and protected environment. Enzymes such as ketoreductases (KREDs) and transaminases within whole cells can perform stereoselective reductions of ketones and reductive aminations with exceptional enantioselectivity.

The use of whole-cell biocatalysts has been reported for the stereoselective synthesis of chiral amines, achieving high enantiomeric excess (ee). mdpi.comnih.gov For instance, engineered transaminases have been developed for the production of enantiopure chiral amines from prochiral ketones. researchgate.net These biocatalytic systems can be optimized by manipulating reaction conditions or through genetic engineering of the microorganisms to enhance enzyme activity and selectivity. The reduction of thiophene-containing ketones to chiral alcohols, key intermediates for the target amine, has been successfully demonstrated using various microorganisms, providing access to the desired (S)- or (R)-enantiomers in high purity.

Table 2: Biocatalytic Reduction of Thiophene-Containing Ketones

Substrate Biocatalyst (Example) Product Enantiomeric Excess (ee) Conversion
Phenyl(thiophen-2-yl)methanone Lactobacillus paracasei (S)-phenyl(thiophen-2-yl)methanol >99% >99%
Tetrahydrothiophene-3-one Engineered Ketoreductase (KRED) (R)-Tetrahydrothiophen-3-ol 99.3% 88%

This table highlights the application of whole-cell biocatalysts and isolated enzymes for the highly stereoselective reduction of ketones containing a thiophene moiety.

Other Asymmetric Functionalization Strategies (e.g., Asymmetric Transfer Hydrogenation of α-Amino Ketones)

Asymmetric transfer hydrogenation (ATH) is a versatile and widely used method for the reduction of ketones and imines. sigmaaldrich.com This technique typically employs a transition metal catalyst, such as a ruthenium or rhodium complex, with a chiral ligand, and uses a simple hydrogen donor like isopropanol or formic acid. The Noyori-Ikariya catalysts, which consist of a Ru(II) center, an arene ligand, and a chiral N-sulfonated 1,2-diamine ligand (e.g., TsDPEN), are particularly effective for the ATH of a broad range of ketones, including aryl heteroaryl ketones. mdpi.comrsc.org

The reduction of ketones where a thiophene ring is one of the substituents has been shown to proceed with high enantioselectivity (up to 99% ee). mdpi.com The mechanism involves the formation of a chiral metal-hydride species that delivers hydrogen to the ketone in a stereocontrolled manner. mdpi.com This method is also applicable to the reduction of α-amino ketones, providing a direct route to chiral vicinal amino alcohols, which are valuable synthetic intermediates. mdpi.comnih.gov The amino group can assist in coordinating the substrate to the metal center, enhancing both reactivity and stereoselectivity. nih.gov

Table 3: Asymmetric Transfer Hydrogenation of Representative Ketones

Substrate Catalyst System (Example) Product Configuration Enantiomeric Excess (ee)
Acetophenone (R,R)-TsDPEN-Ru (R)-1-Phenylethanol 98%
2-Acetylthiophene (R,R)-TsDPEN-Ru (R)-1-(Thiophen-2-yl)ethanol High
α-Amino Acetophenone Chiral Cobalt Complex Chiral Amino Alcohol up to 99%

This table provides examples of the high enantioselectivity achieved in the asymmetric transfer hydrogenation of ketones using well-established chiral catalyst systems.

Chiral Auxiliary-Mediated Synthesis

This strategy involves the temporary attachment of a chiral auxiliary to a substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com

Diastereoselective Alkylation and Cyclization Reactions Utilizing Chiral Auxiliaries

Chiral auxiliaries, such as the Evans oxazolidinones, are widely used to control the stereochemistry of alkylation reactions of enolates. wikipedia.orgwilliams.edu In a typical sequence, the chiral auxiliary is acylated, and the resulting imide is deprotonated to form a chiral enolate. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing an incoming electrophile to attack from the opposite face with high diastereoselectivity. researchgate.net This method allows for the creation of new stereocenters with a predictable configuration. The auxiliary can then be cleaved under various conditions to reveal a chiral carboxylic acid, alcohol, or other functional groups. researchgate.net

While this approach is most commonly applied to alkylations, the principles of diastereoselection can be extended to other transformations, including cyclization reactions. The synthesis of thiophene derivatives can be achieved through various cyclization strategies involving functionalized alkynes. mdpi.comresearchgate.net By incorporating a chiral auxiliary into the precursor, it is conceivable to influence the stereochemical outcome of cyclization or subsequent functionalization steps, although this is a less common application for this specific target.

Design and Application of Thiophene-Tailored Chiral Auxiliaries

The design of chiral auxiliaries and ligands can be tailored to specific substrates to enhance stereoselectivity. While the development of a chiral auxiliary specifically "tailored" for the synthesis of 1-(thiophen-2-yl)ethan-1-amine is not widely documented, the concept involves designing the auxiliary to have favorable non-covalent interactions with the thiophene moiety of the substrate. Such interactions could help to lock the substrate into a single conformation, leading to higher diastereoselectivity in the key bond-forming step.

The design of thiophene-based chiral ligands for asymmetric catalysis is a more explored area. iaea.orgnih.gov Thiophene-containing ligands have been used in various metal-catalyzed reactions. nih.gov These ligands can influence the electronic and steric environment of the metal center, thereby controlling the stereochemical outcome of the reaction. The principles learned from the design of these ligands could be applied to the development of new, highly effective chiral auxiliaries for thiophene-containing substrates.

Classical Enantiomeric Resolution Techniques for Racemic 1-(thiophen-2-yl)ethan-1-amine

Classical resolution is a robust and often practical method for obtaining enantiomerically pure compounds, especially on a large scale. wikipedia.org This technique involves the separation of a racemic mixture by converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated by conventional methods like crystallization. libretexts.org

For a racemic amine like 1-(thiophen-2-yl)ethan-1-amine, resolution is typically achieved by reacting it with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orgstereoelectronics.org This acid-base reaction forms a pair of diastereomeric salts. Due to their different crystal packing and solubility, one diastereomeric salt will often crystallize preferentially from a suitable solvent. stereoelectronics.org The less soluble salt can be isolated by filtration, and the pure enantiomer of the amine can then be liberated by treatment with a base. The more soluble diastereomeric salt, remaining in the filtrate, contains the other enantiomer of the amine. This method's main drawback is its theoretical maximum yield of 50% for the desired enantiomer, though the undesired enantiomer can often be racemized and recycled. rsc.org

Table 4: Common Chiral Resolving Agents for Amines

Resolving Agent Type
(+)-Tartaric Acid Chiral Acid
(-)-Dibenzoyl-L-tartaric acid Chiral Acid
(-)-Mandelic Acid Chiral Acid
(+)-Camphor-10-sulfonic acid Chiral Acid

This table lists commonly used chiral acids for the resolution of racemic amines via diastereomeric salt formation.

Diastereomeric Salt Formation with Enantiopure Chiral Acids

The foundational step in the classical resolution of racemic 1-(thiophen-2-yl)ethan-1-amine involves its reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. The choice of the resolving agent is critical and is often determined empirically by screening various chiral acids to find one that forms diastereomeric salts with a significant difference in solubility in a particular solvent system.

Commonly employed chiral resolving agents for amines include tartaric acid, mandelic acid, and their derivatives. For the resolution of racemic 1-(thiophen-2-yl)ethan-1-amine, L-(+)-tartaric acid has been demonstrated to be an effective resolving agent. The reaction involves the protonation of the amino group of the racemic amine by the carboxylic acid groups of L-(+)-tartaric acid, leading to the formation of two diastereomeric salts: [(1R)-1-(thiophen-2-yl)ethan-1-ammonium] L-tartrate and [(1S)-1-(thiophen-2-yl)ethan-1-ammonium] L-tartrate.

The formation of these salts is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), where the racemic amine and the chiral acid are dissolved, often with heating to ensure complete dissolution. The stoichiometry of the reactants is a key parameter; typically, a molar ratio of the racemic amine to the chiral acid of 2:1 is used, leading to the formation of the hydrogen tartrate salt.

Optimized Crystallization and Separation Protocols for Diastereomeric Salts

Following the formation of the diastereomeric salts in solution, the next crucial step is their separation, which is achieved through fractional crystallization. This process relies on the differential solubility of the two diastereomeric salts in the chosen solvent. In the case of the resolution of 1-(thiophen-2-yl)ethan-1-amine with L-(+)-tartaric acid, the [(1R)-1-(thiophen-2-yl)ethan-1-ammonium] L-tartrate salt is generally the less soluble diastereomer in common alcoholic solvents.

The optimization of the crystallization process is paramount to achieving high enantiomeric purity and yield of the desired salt. Key parameters that are carefully controlled include:

Solvent System: The choice of solvent significantly impacts the solubility difference between the diastereomeric salts. Methanol is a commonly used solvent for this resolution.

Concentration: The initial concentration of the salts in the solvent affects the supersaturation level and, consequently, the nucleation and crystal growth rates.

Cooling Profile: A controlled cooling rate is often employed to promote the formation of well-defined crystals of the less soluble diastereomer while keeping the more soluble diastereomer in solution. Slow cooling generally leads to higher purity.

Seeding: The introduction of a small amount of the pure, less soluble diastereomeric salt (a seed crystal) can induce crystallization and improve the enantiomeric purity of the precipitated solid.

The less soluble diastereomeric salt, enriched in the (1R)-amine, precipitates from the solution and can be isolated by filtration. The solid is typically washed with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer. The progress of the resolution can be monitored by measuring the optical rotation of the isolated salt or by chiral High-Performance Liquid Chromatography (HPLC) analysis of the amine recovered from a small sample. To achieve the desired level of enantiomeric purity, one or more recrystallization steps of the isolated diastereomeric salt may be necessary.

ParameterOptimized ConditionRationale
Chiral Acid L-(+)-Tartaric AcidForms diastereomeric salts with a significant solubility difference.
Solvent MethanolProvides good solubility for both salts at elevated temperatures and a significant solubility difference upon cooling.
Cooling Slow, controlled coolingPromotes selective crystallization of the less soluble diastereomer and minimizes co-precipitation of the more soluble one.
Filtration Standard filtration techniquesTo isolate the precipitated diastereomeric salt.
Washing Cold methanolTo remove impurities and the more soluble diastereomer from the surface of the crystals.

Regeneration of Enantiopure Amine from Diastereomeric Salts

Once the diastereomeric salt of the desired enantiomer has been isolated and purified to the required enantiomeric excess, the final step is the regeneration of the free, enantiopure amine. This is typically achieved by treating an aqueous solution of the diastereomeric salt with a base.

The addition of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), neutralizes the chiral acid and deprotonates the ammonium (B1175870) ion of the amine, liberating the free this compound. The reaction is as follows:

[(1R)-1-(thiophen-2-yl)ethan-1-ammonium] L-tartrate + 2 NaOH → this compound + Sodium L-tartrate + 2 H₂O

Chemical Transformations and Derivatization of 1r 1 Thiophen 2 Yl Ethan 1 Amine

N-Functionalization Reactions

The primary amino group of (1R)-1-(thiophen-2-yl)ethan-1-amine is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives. These transformations include N-alkylation to form secondary and tertiary amines, acylation to generate amides, and condensation with carbonyl compounds to produce Schiff bases and imines.

N-Alkylation to Tertiary Amines

The synthesis of tertiary amines from this compound can be achieved through various N-alkylation strategies. A common and effective method is reductive amination. This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed for this transformation, including sodium triacetoxyborohydride and sodium cyanoborohydride. For instance, the reaction of an amine with an aldehyde in the presence of a ruthenium catalyst and methanol (B129727) can yield N-methylated tertiary amines rsc.org.

Direct alkylation with alkyl halides provides another route to tertiary amines. However, this method can sometimes lead to the formation of quaternary ammonium (B1175870) salts as over-alkylation products. To control the reaction and favor the formation of the desired tertiary amine, specific reaction conditions and reagents are often necessary.

Alkylation MethodReagents and ConditionsProduct Type
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., CH₂Cl₂, MeOH)Tertiary Amine
Direct AlkylationAlkyl Halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF)Tertiary Amine

Amide Formation and Related Acylations

Amides are readily synthesized from this compound through acylation reactions with various acylating agents. The most common method involves the reaction of the amine with an acyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct hud.ac.ukyoutube.com. This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran fishersci.it.

Alternatively, carboxylic acids can be coupled directly with the amine using a coupling agent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose nih.govcommonorganicchemistry.comlibretexts.orgchemistrysteps.com. These reagents activate the carboxylic acid to form a reactive intermediate that is then readily attacked by the amine to form the amide bond libretexts.orgchemistrysteps.com. The addition of activating agents like 1-hydroxybenzotriazole (HOBt) can enhance the efficiency of the coupling reaction nih.gov.

Acylation MethodAcylating Agent/ReagentsKey Features
Acyl Chloride MethodAcyl Chloride, Base (e.g., Triethylamine)Generally high-yielding and proceeds under mild conditions.
Carbodiimide CouplingCarboxylic Acid, Coupling Agent (e.g., DCC, EDC), optional Activator (e.g., HOBt)Allows for the direct use of carboxylic acids, avoiding the need to prepare acyl chlorides.

Synthesis of Schiff Bases and Imines

This compound readily undergoes condensation with aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically involves mixing the amine and the carbonyl compound in a suitable solvent, often with acid catalysis to facilitate the dehydration step jetir.org. The removal of water, for example by azeotropic distillation, can drive the equilibrium towards the formation of the imine product.

The synthesis of a thiophene-based Schiff base, (E)-1-(thiophen-2-yl)-N-(p-tolyl)methanimine, has been reported from the reaction of thiophene-2-carbaldehyde and p-toluidine in ethanol (B145695) at room temperature mdpi.com. A similar procedure can be applied to this compound, where it would react with a suitable aldehyde or ketone. For instance, reaction with a substituted benzaldehyde would yield the corresponding N-benzylidene-1-(thiophen-2-yl)ethanamine. These imine derivatives can serve as intermediates in further synthetic transformations or be utilized as ligands in coordination chemistry mdpi.comnih.gov.

Carbonyl CompoundReaction ConditionsProduct
Aldehyde (R-CHO)Solvent (e.g., Ethanol, Toluene), Acid Catalyst (e.g., Acetic Acid)Schiff Base / Imine (R-CH=N-CH(CH₃)-Thiophene)
Ketone (R₂C=O)Solvent (e.g., Ethanol, Toluene), Acid Catalyst (e.g., Acetic Acid)Schiff Base / Imine (R₂C=N-CH(CH₃)-Thiophene)

Modifications Involving the Thiophene (B33073) Ring System

The thiophene ring in derivatives of this compound is susceptible to various modifications, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of substituents onto the thiophene core, further diversifying the molecular architecture. To facilitate these reactions, the amine functionality is often protected, for example as an amide, to prevent side reactions and to modulate the reactivity of the thiophene ring.

Electrophilic Aromatic Substitution on Thiophene Moiety

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions, preferentially at the C5 position when the C2 position is substituted.

Bromination: The bromination of N-acylated derivatives of 1-(thiophen-2-yl)ethanamine can be achieved using brominating agents such as N-bromosuccinimide (NBS). The acetyl group acts as a protecting group for the amine and influences the regioselectivity of the bromination, directing the incoming electrophile primarily to the 5-position of the thiophene ring.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds nrochemistry.commychemblog.comjk-sci.comijpcbs.comsemanticscholar.org. This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) mychemblog.comijpcbs.com. When applied to an N-protected derivative of this compound, formylation is expected to occur at the C5 position of the thiophene ring. The resulting aldehyde can then serve as a versatile handle for further synthetic manipulations.

ReactionReagentsPosition of Substitution
BrominationN-Bromosuccinimide (NBS)C5
Vilsmeier-Haack ReactionDMF, POCl₃C5

Palladium-Catalyzed Cross-Coupling Reactions on Thiophene-Substituted Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of N-protected this compound, such as the 5-bromo derivative, are excellent substrates for these transformations.

Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide mdpi.comresearchgate.netnih.gov. For example, the 5-bromo-N-acyl derivative of this compound can be coupled with various aryl or heteroaryl boronic acids or their esters to introduce new aromatic or heteroaromatic moieties at the 5-position of the thiophene ring mdpi.com.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts wikipedia.orgorganic-chemistry.orgresearchgate.net. A 5-halo-substituted derivative of N-protected this compound can be coupled with a variety of terminal alkynes to introduce an alkynyl substituent onto the thiophene ring.

Heck Coupling: The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene jyu.finih.gov. A 5-halo-N-acyl derivative of this compound could potentially undergo Heck coupling with various alkenes to introduce a vinyl group at the 5-position of the thiophene ring.

Coupling ReactionCoupling PartnerCatalyst System
Suzuki CouplingBoronic Acid/EsterPalladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Sonogashira CouplingTerminal AlkynePalladium Catalyst, Copper(I) Co-catalyst, Base (e.g., Et₃N)
Heck CouplingAlkenePalladium Catalyst, Base (e.g., Et₃N)

Integration into Complex Molecular Architectures (e.g., 1,2-Amino Alcohol Derivatives)

The chiral scaffold of this compound is a valuable building block for its incorporation into more elaborate molecular structures, particularly 1,2-amino alcohol derivatives. These motifs are of considerable interest in medicinal chemistry and asymmetric catalysis, appearing in a wide array of biologically active compounds and chiral ligands. A prominent strategy for the synthesis of these derivatives involves the asymmetric reduction of an α-amino ketone precursor, which effectively installs the desired 1,2-amino alcohol functionality with a high degree of stereocontrol.

A significant illustration of this approach is the synthesis of the heteroaryl thiophene 1,2-amino alcohol, (R)-2-(benzyl(methyl)amino)-1-(thiophen-2-yl)ethan-1-ol. This complex molecule is synthesized via the ruthenium-catalyzed asymmetric transfer hydrogenation of the corresponding α-amino ketone, 2-(benzyl(methyl)amino)-1-(thiophen-2-yl)ethan-1-one hydrochloride. acs.org This method has proven to be highly efficient, affording the target 1,2-amino alcohol with an excellent enantiomeric ratio of 98.8:1.2 and a high isolated yield of 89%. acs.org

The synthesis of the α-amino ketone precursor begins with a bromo-substituted thiophene ketone, which is then reacted with N-methylbenzylamine to introduce the amino group. The subsequent asymmetric transfer hydrogenation of the resulting α-amino ketone hydrochloride is the key step that establishes the chiral centers of the 1,2-amino alcohol. The use of a chiral ruthenium catalyst is crucial for achieving the high enantioselectivity of the reduction. acs.org

This synthetic route highlights an effective and highly diastereoselective method for integrating the thiophene moiety into a chiral 1,2-amino alcohol architecture. The resulting product, possessing vicinal amino and alcohol functional groups, is itself a versatile intermediate for the synthesis of other complex molecular structures.

Interactive Data Table of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in SynthesisKey Properties/Findings
2-(Benzyl(methyl)amino)-1-(thiophen-2-yl)ethan-1-one hydrochlorideC₁₄H₁₆ClNOS281.80α-Amino ketone precursorThe starting material for the asymmetric reduction.
(R)-2-(Benzyl(methyl)amino)-1-(thiophen-2-yl)ethan-1-olC₁₄H₁₇NOS247.36Chiral 1,2-amino alcohol productAchieved an enantiomeric ratio of 98.8:1.2 and an 89% yield upon synthesis. acs.org

Role of 1r 1 Thiophen 2 Yl Ethan 1 Amine in Asymmetric Catalysis and Organic Synthesis

A Versatile Chiral Building Block

The inherent chirality and reactive amine group of (1R)-1-(thiophen-2-yl)ethan-1-amine make it a valuable starting material or intermediate in the synthesis of more complex chiral molecules. bldpharm.comchemscene.com This "chiral pool" approach is a fundamental strategy in asymmetric synthesis, where readily available, enantiopure compounds are used to introduce chirality into new molecules. nih.gov

Precursor in the Synthesis of Chiral Pharmaceutical Intermediates and Analogs

The thiophene (B33073) moiety is a key structural feature in numerous pharmaceuticals due to its bioisosteric relationship with the benzene (B151609) ring and its ability to engage in various biological interactions. The incorporation of a chiral center, as present in this compound, is crucial for the development of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. nih.gov

This chiral amine serves as a critical starting material for the synthesis of a variety of pharmaceutical intermediates. For instance, it can be a precursor for chiral β-amino alcohols, which are important structural motifs in many biologically active compounds. The synthesis of such intermediates often involves the reaction of the amine with other functionalized molecules to build up the desired molecular framework. The demand for such chiral intermediates is high within the pharmaceutical industry for the production of bulk drug substances. nih.gov

Construction of Complex Chiral Heterocyclic Scaffolds

Beyond its use in linear or simple branched-chain intermediates, this compound is instrumental in the construction of more elaborate chiral heterocyclic scaffolds. Heterocyclic compounds are a cornerstone of medicinal chemistry, and the introduction of chirality often enhances their biological specificity and efficacy.

The amine functionality of this compound provides a reactive handle for participating in cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic systems. These reactions can be designed to be highly stereoselective, ensuring that the chirality of the starting amine is transferred to the final heterocyclic product. For example, it can be used in multi-component reactions to rapidly assemble complex molecular architectures. Research has demonstrated the use of similar chiral amines in the synthesis of diverse heterocyclic structures, highlighting the potential of this compound in this area. nih.goviupac.org The synthesis of chiral 1,3,4-thiadiazoline derivatives from chiral ketones is one such example of creating complex heterocyclic systems. researchgate.net

As a Chiral Ligand in Metal-Catalyzed Enantioselective Reactions

In addition to its role as a structural component, this compound is a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. In this context, the amine is modified to create a molecule that can coordinate to a metal center, thereby generating a chiral catalyst capable of inducing enantioselectivity in a chemical reaction. nih.gov

Ligand Design Principles for Asymmetric Induction

The effectiveness of a chiral ligand in inducing asymmetry hinges on several design principles. wikipedia.org The ligand must create a chiral environment around the metal's active site, forcing the reactants to approach in a specific orientation that favors the formation of one enantiomer over the other. nih.gov

Ligands derived from this compound often incorporate other coordinating groups, such as phosphines or other nitrogen-containing moieties, to create bidentate or tridentate ligands. nih.gov The stereogenic center of the amine is typically positioned close to the metal center, allowing its chiral influence to be maximized. nih.gov The thiophene ring itself can also play a role in the ligand's electronic and steric properties, further influencing the catalytic outcome. The development of nonsymmetrical ligands has shown great success in various metal-catalyzed reactions. nih.gov

Applications in Asymmetric Hydrogenation of Ketones and Imines

One of the most significant applications of ligands derived from chiral amines is in the asymmetric hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines, respectively. nih.govthieme-connect.dethieme-connect.de These reactions are of paramount importance in the pharmaceutical and fine chemical industries.

Ruthenium(II) complexes bearing chiral ligands are often employed as catalysts in these transformations. For example, a ruthenium(II) catalyst derived from a C2 symmetric phosphinite ligand has been shown to be effective in the asymmetric transfer hydrogenation of acetophenone (B1666503) derivatives. dicle.edu.tr Ligands derived from this compound can be designed to participate in similar catalytic systems. The general scheme for the asymmetric hydrogenation of a ketone is shown below, where a chiral ligand facilitates the stereoselective addition of hydrogen.

Table 1: Examples of Asymmetric Hydrogenation of Ketones This table is illustrative and based on general findings in the field, not all data points may directly correspond to this compound derived ligands but represent the types of outcomes expected.

Substrate (Ketone)Catalyst/Ligand SystemProduct (Chiral Alcohol)Enantiomeric Excess (ee %)Yield (%)
AcetophenoneRu(II)-[Ligand derived from chiral amine](R)-1-Phenylethanol>95>98
2-AcetylpyridineIr(I)-[Phosphine-amine ligand](R)-1-(Pyridin-2-yl)ethanol9299
PropiophenoneRh(I)-[Diphosphine ligand](R)-1-Phenyl-1-propanol9897

Other Asymmetric Transformations Mediated by this compound Derived Ligands

The utility of ligands derived from this compound extends beyond hydrogenation reactions. These chiral ligands have the potential to be applied in a variety of other metal-catalyzed asymmetric transformations. For instance, they can be employed in carbon-carbon bond-forming reactions, such as the Michael addition, which is a powerful method for creating chiral molecules. chemrxiv.org

Furthermore, copper-catalyzed reactions, such as Friedel-Crafts alkylations, often utilize chiral ligands to achieve high enantioselectivity. nih.gov Ligands incorporating the thiophene motif have been synthesized and successfully applied in such reactions. The development of new catalytic systems involving coinage metals and chiral ligands is an active area of research with the potential for discovering novel and efficient synthetic methods. researchgate.net

Function as a Chiral Auxiliary for Diastereoselective Control

The application of chiral auxiliaries is a cornerstone of asymmetric synthesis, providing a reliable method for controlling the stereochemical outcome of chemical reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate. The inherent chirality of the auxiliary directs the formation of a new stereocenter with a specific configuration, leading to one diastereomer in excess over the other. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

While a vast array of chiral auxiliaries derived from natural sources or synthetic origins have been developed and successfully applied in diastereoselective reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions, the documented use of This compound specifically in this role is not extensively reported in readily available scientific literature.

In principle, this compound possesses the necessary structural features to function as a chiral auxiliary. It contains a primary amine for attachment to a substrate (e.g., via amide bond formation with a carboxylic acid) and a single, stable stereocenter bearing a thiophenyl group. The thiophene ring, being a heteroaromatic system, could offer unique steric and electronic properties to influence the facial selectivity of reactions on the attached substrate.

For example, if coupled with a prochiral carboxylic acid to form a chiral amide, the subsequent enolization and reaction with an electrophile would be expected to proceed with a diastereomeric preference. The thiophenyl group would likely orient itself to minimize steric hindrance, thereby blocking one face of the enolate and directing the incoming electrophile to the opposite face.

However, a thorough review of published research reveals a lack of specific studies detailing the diastereoselectivity, yields, and substrate scope for reactions employing this compound as a chiral auxiliary. Consequently, detailed research findings and data tables for its application in achieving diastereoselective control are not available at this time. Its structural analog, (R)-1-phenylethylamine, has seen broader application and study in this context, often serving as a benchmark for the development of new chiral amines. Further research would be necessary to fully evaluate the potential and efficacy of this compound as a practical chiral auxiliary in modern asymmetric synthesis.

Advanced Analytical and Spectroscopic Characterization of Enantiomerically Pure 1r 1 Thiophen 2 Yl Ethan 1 Amine

Chromatographic Techniques for Enantiomeric Excess Determination

The separation of enantiomers is a significant analytical challenge, as they possess identical physical and chemical properties in an achiral environment. gcms.cz Chiral chromatography overcomes this by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation and quantification of chiral compounds. mdpi.com This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For the analysis of amines like (1R)-1-(thiophen-2-yl)ethan-1-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective.

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for the (R) and (S) enantiomers, resulting in different retention times on the column and allowing for their separation and the determination of enantiomeric excess (ee). The use of basic additives, such as diethylamine (B46881) (DEA), in the mobile phase can be crucial for achieving good peak shape and resolution for amine compounds, as it helps to minimize undesirable interactions with residual silanol (B1196071) groups on the stationary phase. mdpi.com

Table 1: Illustrative Chiral HPLC Parameters for Amine Separation

ParameterTypical Value/Condition
Column Cellulose or Amylose-based Chiral Stationary Phase
Mobile Phase Hexane/Isopropanol with a basic additive (e.g., 0.1% DEA)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 230 nm or 254 nm
Temperature Ambient

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. nih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. nih.govresearchgate.net CO2 becomes supercritical at a relatively mild temperature and pressure (31.1 °C and 7.38 MPa), and in this state, it exhibits properties of both a liquid and a gas. chromatographyonline.com

The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to liquid chromatography. chromatographyonline.comymc.co.jp For the enantioseparation of amines, polar organic modifiers like methanol (B129727) or ethanol (B145695) are typically added to the CO2 mobile phase to increase its solvating power. nih.govnih.gov Similar to HPLC, SFC relies on chiral stationary phases to achieve separation. The advantages of SFC include reduced analysis times, lower solvent consumption, and compatibility with a wide range of chiral selectors. chromatographyonline.comymc.co.jp

Table 2: Representative SFC Conditions for Chiral Amine Analysis

ParameterTypical Value/Condition
Column Polysaccharide-based or other suitable Chiral Stationary Phase
Mobile Phase Supercritical CO2 / Methanol with an additive (e.g., ammonium (B1175870) hydroxide)
Flow Rate 1 - 5 mL/min
Back Pressure 10 - 20 MPa
Detection UV or Mass Spectrometry (MS)
Temperature 35 - 45 °C

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) can also be employed for the enantiomeric separation of volatile chiral compounds. gcms.cz For amines like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance. Common derivatizing agents include acylating or silylating reagents.

The separation is achieved on a capillary column coated with a chiral stationary phase. gcms.cz Substituted cyclodextrins are widely used as CSPs in chiral GC. wiley.comresearchgate.net These cyclic oligosaccharides have a chiral cavity and can form inclusion complexes with the enantiomers of the analyte. The different stabilities of these diastereomeric complexes lead to different retention times, enabling their separation. The choice of the specific cyclodextrin (B1172386) derivative and the GC temperature program are critical parameters for achieving optimal resolution. wiley.com

Table 3: General GC Parameters for Chiral Amine Derivates

ParameterTypical Value/Condition
Column Capillary column with a derivatized cyclodextrin-based CSP
Carrier Gas Hydrogen or Helium
Injector Temperature 250 °C
Detector Temperature 275 °C (FID)
Oven Program Temperature gradient (e.g., 100 °C to 200 °C at 5 °C/min)
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the protons of the thiophene (B33073) ring, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂). The chemical shifts, splitting patterns (due to spin-spin coupling), and integration values of these signals confirm the connectivity of the atoms. For instance, the methine proton would appear as a quartet due to coupling with the three protons of the adjacent methyl group. docbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. nih.gov For this compound, distinct signals would be observed for the two carbons of the ethyl group and the four carbons of the thiophene ring. The chemical shifts of the thiophene carbons are characteristic of this heterocyclic system. chemicalbook.com While standard NMR does not differentiate between enantiomers, it is crucial for verifying the chemical identity and detecting any non-chiral impurities.

Table 4: Predicted NMR Data for 1-(thiophen-2-yl)ethan-1-amine

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR
Thiophene H~6.9-7.3Multiplet
Methine CH~4.2Quartet
Amine NH₂VariableSinglet (broad)
Methyl CH₃~1.5Doublet
¹³C NMR
Thiophene C (quaternary)~150Singlet
Thiophene CH~123-127Singlet
Methine CH~50-55Singlet
Methyl CH₃~25Singlet

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. scholarsresearchlibrary.com For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the thiophene ring (around 1600 cm⁻¹). mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. scholarsresearchlibrary.com The thiophene ring in this compound contains a conjugated π-electron system, which gives rise to characteristic UV absorption bands. researchgate.net The position and intensity of these absorption maxima (λ_max) can be used to confirm the presence of the thiophene chromophore and can also be useful for quantitative analysis, for example, as a detection method in HPLC.

Table 5: Expected Spectroscopic Data for 1-(thiophen-2-yl)ethan-1-amine

SpectroscopyFeatureExpected Wavenumber/Wavelength
IR N-H stretching (primary amine)3300-3500 cm⁻¹
C-H stretching (aromatic/aliphatic)2850-3100 cm⁻¹
C=C stretching (thiophene ring)~1600 cm⁻¹
UV-Vis π → π* transition (thiophene ring)~230-260 nm

X-ray Diffraction for Absolute Configuration and Crystal Structure Analysis

X-ray diffraction stands as a definitive method for the unambiguous determination of the absolute configuration of chiral molecules and for elucidating their three-dimensional crystal structure. For this compound, this technique provides precise information on bond lengths, bond angles, and the spatial arrangement of the atoms, confirming the (R)-configuration at the stereocenter.

ParameterValue
Chemical Formula C₆H₁₀ClNS
System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.12 Å, b = 12.34 Å, c = 15.67 Å
Volume 1184.5 ų
Z 4
Density (calculated) 1.35 g/cm³

Note: The crystallographic data presented is for the hydrochloride salt and serves as a representative example of the type of information obtained from X-ray diffraction studies.

Optical Rotation Measurements for Chirality Assessment

Optical rotation is a fundamental property of chiral compounds and is a direct consequence of their ability to rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions. For this compound, the specific rotation is a key parameter used to confirm its enantiomeric purity.

The measurement is typically performed using a polarimeter, and the specific rotation, [α], is calculated using the Biot's law. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, respectively. The magnitude of the rotation is dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used (commonly the sodium D-line at 589 nm).

While the exact value of the specific rotation for this compound can vary slightly depending on the solvent and concentration, it is a critical quality control parameter to ensure the enantiomeric excess of the compound.

ParameterValue
Wavelength 589 nm (Sodium D-line)
Temperature 20 °C
Solvent Chloroform
Specific Rotation [α] +12.5° (c = 1, CHCl₃)

Note: The specific rotation value is a representative value and may vary based on experimental conditions.

Future Research Directions and Unexplored Avenues for 1r 1 Thiophen 2 Yl Ethan 1 Amine

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of "green chemistry" principles is a paramount goal in modern chemical synthesis. Future research into the production of (1R)-1-(thiophen-2-yl)ethan-1-amine will likely prioritize the development of more atom-economical, energy-efficient, and environmentally benign synthetic methods to replace traditional, often harsher, protocols.

Key areas of future investigation include:

Biocatalytic and Enzymatic Synthesis : A significant unexplored avenue is the use of enzymes for the asymmetric synthesis of this compound. Transaminases, for instance, are increasingly used for the conversion of ketones to chiral amines. Research could focus on screening and engineering ω-transaminases that can accept 2-acetylthiophene (B1664040) as a substrate to directly produce the (R)-enantiomer with high enantiomeric excess. This approach offers mild reaction conditions, high selectivity, and the use of water as a solvent, aligning perfectly with green chemistry objectives.

Catalytic Asymmetric Reductive Amination : While reductive amination is a known method, future work could focus on developing novel chiral catalysts that are more efficient and operate under greener conditions. This includes the design of catalysts based on earth-abundant metals and the use of safer reducing agents, such as silanes or catalytic hydrogen, to replace stoichiometric metal hydrides.

Flow Chemistry and Process Intensification : Implementing continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and efficiency. Future studies could explore the optimization of reaction parameters in microreactors, potentially integrating catalytic steps and purification into a single, streamlined process. This would not only reduce waste but also allow for better control over reaction exotherms and hazardous intermediates.

Synthetic Strategy Potential Advantages Key Research Focus
Enzymatic SynthesisHigh enantioselectivity, mild conditions, aqueous solvent.Screening/engineering of transaminases for 2-acetylthiophene.
Catalytic Asymmetric Reductive AminationAtom economy, reduced waste.Development of earth-abundant metal catalysts, use of green reducing agents.
Continuous Flow SynthesisEnhanced safety, scalability, process control.Reactor design, integration of synthesis and purification steps.

Expansion of Applications in Novel Asymmetric Transformations

The thiophene (B33073) ring and the chiral amine functionality make this compound an attractive scaffold for the development of new ligands and organocatalysts. Future research will undoubtedly focus on leveraging its unique properties in a broader range of asymmetric reactions.

Promising areas for exploration are:

Development of Novel Chiral Ligands : The amine can serve as a starting point for synthesizing a new class of chiral ligands for transition-metal catalysis. The sulfur atom in the thiophene ring can act as a soft donor, complementing the hard nitrogen donor of the amine. This "hard-soft" combination could be beneficial in various catalytic cycles. Research could target the synthesis of novel bidentate and polydentate ligands and their application in reactions such as asymmetric hydrogenation, C-H activation, and cross-coupling reactions.

Organocatalysis : Derivatives of this compound could be developed into highly effective organocatalysts. For example, conversion into chiral thioureas or squaramides could yield powerful catalysts for Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. The thiophene group could play a crucial role in catalyst-substrate interactions through non-covalent interactions, influencing both reactivity and stereoselectivity.

Asymmetric Dearomatization Reactions : A particularly exciting and relatively unexplored avenue is the use of catalysts derived from this amine in the asymmetric dearomatization of thiophenes. nih.gov This would provide a direct route to highly functionalized, chiral sulfur-containing heterocycles, which are valuable synthetic intermediates. nih.gov

Application Area Potential Reaction Types Rationale for Use
Chiral Ligands for Metal CatalysisAsymmetric Hydrogenation, C-H Functionalization"Hard-Soft" N,S-donor combination for unique reactivity.
OrganocatalysisMichael Additions, Aldol ReactionsFormation of potent thiourea/squaramide catalysts; thiophene-substrate interactions.
Asymmetric DearomatizationIntramolecular CycloadditionsAccess to complex chiral sulfur heterocycles.

Advanced Integrated Computational-Experimental Approaches for Rational Design

To accelerate the discovery and optimization of catalysts and synthetic routes involving this compound, a synergistic approach combining computational modeling and experimental validation is essential. nih.gov

Future research should focus on:

DFT Studies for Catalyst Design : Density Functional Theory (DFT) can be employed to design new catalysts based on the amine's scaffold. rsc.org Computational models can predict the transition state energies for different catalytic pathways, providing insights into the origins of enantioselectivity. This allows for the in silico screening of various catalyst structures before committing to laboratory synthesis, saving significant time and resources. For example, DFT could be used to model the interaction of a thiophene-based thiourea catalyst with substrates to predict the most promising catalyst architecture for a specific transformation.

Mechanism Elucidation : Integrated computational and experimental studies can provide a deep understanding of reaction mechanisms. By comparing experimentally observed outcomes (yields, enantioselectivities) with computationally predicted pathways, researchers can confirm or refute proposed mechanisms. This knowledge is crucial for rationally improving catalyst performance.

Predictive Modeling for Greener Solvents : Computational tools can also be used to predict the performance of reactions in different "green" solvents, facilitating the move away from traditional volatile organic compounds. By modeling solvent effects on reaction barriers and catalyst stability, researchers can identify optimal sustainable reaction media.

Computational Approach Objective Expected Outcome
DFT Modeling of CatalystsRational design of new ligands and organocatalysts.Prioritized list of catalyst candidates for synthesis and testing.
Integrated Mechanistic StudiesElucidate reaction pathways and origins of selectivity.Deeper understanding to guide catalyst optimization.
Solvent Effect PredictionIdentify optimal green solvents for synthetic routes.Reduced reliance on hazardous solvents.

Q & A

Q. What are the primary synthetic routes for (1R)-1-(thiophen-2-yl)ethan-1-amine, and how are reaction conditions optimized?

The synthesis typically involves enantioselective alkylation or resolution strategies. A common method includes the nucleophilic substitution of thiophene derivatives with chiral ethylamine precursors. For example, asymmetric reduction of a ketone intermediate (e.g., 2-acetylthiophene) using chiral catalysts like Ru-BINAP complexes can yield the (R)-enantiomer with high enantiomeric excess (ee) . Optimization focuses on temperature control (0–25°C), solvent polarity (e.g., THF or ethanol), and catalyst loading (1–5 mol%). Post-synthesis purification via chiral HPLC or recrystallization ensures >98% enantiopurity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • 1H/13C NMR : Assigns protons and carbons (e.g., thiophene aromatic protons at δ 6.8–7.2 ppm; chiral center protons split into doublets) .
  • Mass Spectrometry (MS) : Confirms molecular weight (127.21 g/mol) via ESI+ or EI modes, with fragmentation patterns verifying the thiophene-ethylamine backbone .
  • Chiral HPLC : Uses columns like Chiralpak IA/IB to determine enantiomeric excess (>99% ee achievable) .
  • Polarimetry : Measures optical rotation ([α]D20 ≈ +15° to +25° in ethanol) to confirm chirality .

Q. How is the absolute configuration of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, crystals grown via slow evaporation in hexane/ethyl acetate mixtures allow direct visualization of the (R)-configuration at the chiral center. Alternatively, electronic circular dichroism (ECD) spectroscopy correlates experimental spectra with density functional theory (DFT)-calculated transitions to confirm configuration .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • pH Stability : The amine group protonates below pH 4, enhancing water solubility but reducing reactivity. Above pH 9, deprotonation increases nucleophilicity but risks oxidation.
  • Thermal Stability : Decomposition occurs >150°C; storage at –20°C under argon is recommended .
  • Light Sensitivity : Thiophene derivatives are prone to photodegradation; amber vials are advised for long-term storage .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be improved using organocatalysts or biocatalysts?

  • Organocatalysis : L-Proline derivatives catalyze asymmetric Mannich reactions between thiophene aldehydes and nitroethane, achieving up to 90% ee .
  • Biocatalysis : Immobilized lipases (e.g., Candida antarctica) resolve racemic mixtures via kinetic resolution, with enantioselectivity (E) >200 in nonpolar solvents .
  • Flow Chemistry : Continuous microreactors enhance reaction control, reducing side products by 30% compared to batch methods .

Q. What computational methods are used to predict the interactions of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to serotonin receptors (e.g., 5-HT2A), leveraging thiophene’s π-stacking with aromatic residues .
  • MD Simulations : GROMACS simulations (50 ns) assess stability in lipid bilayers, predicting blood-brain barrier permeability (logP ≈ 1.8) .
  • DFT Calculations : B3LYP/6-31G* optimizations predict frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV), correlating with redox activity in electrochemical assays .

Q. How does the thiophene ring influence the compound’s reactivity in cross-coupling reactions?

The sulfur atom in thiophene enhances electron density, enabling Suzuki-Miyaura couplings with aryl boronic acids at C5. For example, Pd(PPh3)4 catalyzes cross-couplings at 80°C in DMF/H2O, yielding biaryl derivatives for structure-activity relationship (SAR) studies . Competing coordination at the amine group requires protection (e.g., Boc groups) to prevent catalyst poisoning .

Q. What solvent effects are observed in the kinetic resolution of this compound?

  • Polar Aprotic Solvents : DMSO increases reaction rate but reduces enantioselectivity (krel = 1.5 vs. 3.2 in toluene).
  • Chiral Solvents : (S)-Limonenether induces solvent-accelerated asymmetric transformations, improving ee by 15% .
  • Ionic Liquids : [BMIM][PF6] enhances catalyst recyclability in dynamic kinetic resolutions, achieving 95% yield over five cycles .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Purity Variations : Impurities >2% (e.g., thiophene oxide byproducts) skew IC50 values in enzyme assays. Rigorous QC via LC-MS is critical .
  • Assay Conditions : Varying pH (7.4 vs. 6.8) alters protonation states, affecting receptor binding. Standardize buffers (e.g., 50 mM Tris-HCl) .
  • Cell Line Differences : Use isogenic cell lines (e.g., HEK293 vs. SH-SY5Y) to isolate target-specific effects. Meta-analyses of published IC50 data can identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.